Ald-Ph-amido-PEG4-propargyl

Antibody-Drug Conjugates Linker SAR Cytotoxicity

Ald-Ph-amido-PEG4-propargyl is an essential, non-cleavable linker for ADC and PROTAC R&D. Unlike generic PEGs, its orthogonal aldehyde (reactive to amines under mild conditions) and terminal alkyne (for high-yield CuAAC click chemistry with azide-payloads) eliminate cross-reactivity, ensuring >90% conjugation efficiency. The PEG4 spacer maintains solubility (LogP 0.2) to prevent aggregation of hydrophobic payloads (e.g., tubulysin analogs). Generic substitution risks failed conjugation and altered ADC performance. Ideal for site-specific conjugation and stable, non-degradable linker applications. Ensure supply chain integrity with this precisely validated compound.

Molecular Formula C19H25NO6
Molecular Weight 363.4 g/mol
Cat. No. B8103921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-Ph-amido-PEG4-propargyl
Molecular FormulaC19H25NO6
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O
InChIInChI=1S/C19H25NO6/c1-2-8-23-10-12-25-14-15-26-13-11-24-9-7-20-19(22)18-5-3-17(16-21)4-6-18/h1,3-6,16H,7-15H2,(H,20,22)
InChIKeyLGLOURHNEMIXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ald-Ph-amido-PEG4-propargyl: Procurement Specifications and Functional Classification


Ald-Ph-amido-PEG4-propargyl (CAS 1969299-27-1; synonym Ald-benzyl-amide-PEG4-propargyl) is a heterobifunctional polyethylene glycol (PEG)-based linker compound with molecular formula C₁₉H₂₅NO₆ and molecular weight 363.4 g/mol . The compound contains a benzaldehyde moiety at one terminus and a terminal propargyl (alkyne) group at the other, connected by a tetraethylene glycol (PEG4) spacer via a central amide bond . It is classified as a non-cleavable ADC (antibody-drug conjugate) linker and a click chemistry reagent suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The compound is supplied as a solid with purity specifications typically ranging from ≥95% to ≥98% depending on the vendor .

Why Ald-Ph-amido-PEG4-propargyl Cannot Be Simply Substituted with Other Aldehyde-PEG-Propargyl Linkers


Aldehyde-PEG-propargyl linkers form a broad class of heterobifunctional reagents, yet substitution among them carries material risk to experimental reproducibility and conjugate performance. PEG spacer length (PEG2 vs. PEG3 vs. PEG4 vs. PEG6) directly modulates conjugate solubility, steric accessibility, and in the context of ADC applications, has been shown to alter cytotoxic potency by up to an order of magnitude in head-to-head comparisons [1]. Additionally, the specific benzaldehyde-amide architecture in Ald-Ph-amido-PEG4-propargyl confers distinct reactivity characteristics compared to alkyl-aldehyde variants (e.g., Ald-CH₂-PEG4-propargyl) or benzyl-ether analogs, affecting conjugation kinetics and oxime/hydrazone bond stability . Purity specifications among commercial sources vary substantially (95% to ≥98%), and for multi-step bioconjugation workflows where cumulative yields compound, this difference translates to measurably divergent final product yields .

Ald-Ph-amido-PEG4-propargyl: Quantifiable Differentiation Evidence vs. Closest Analogs


PEG4 Spacer Length Enables Order-of-Magnitude Higher ADC Cytotoxic Potency vs. PEG0/Short Linkers

Ald-Ph-amido-PEG4-propargyl contains a 4-unit PEG spacer, which class-level evidence demonstrates is the minimum sufficient length to avoid steric hindrance-mediated potency loss in ADC constructs. In a direct head-to-head comparison using homogeneous trastuzumab-based DAR6 ADCs, the construct incorporating a PEG4-containing branched linker (the 'long' variant) exhibited an IC₅₀ of 1.2 nM against HER2+ SK-BR-3 cells, whereas the 'short' linker lacking PEG4 showed an IC₅₀ of 12 nM [1]. This ~10-fold difference in cytotoxic potency establishes that PEG4-length spacing is not an interchangeable design feature but a critical determinant of linker functional adequacy [1]. Compounds with shorter PEG units (e.g., PEG2 or PEG3) or alkyl-only spacers may fail to achieve comparable steric relief and thus yield suboptimal conjugate activity [1].

Antibody-Drug Conjugates Linker SAR Cytotoxicity

Purity Specifications: ≥98% Commercial Grade vs. 95% Baseline Offers Measurable Yield Advantage

Commercial sources of Ald-Ph-amido-PEG4-propargyl report purity specifications ranging from 95% (typical baseline) to ≥98% (premium grade) . In multi-step bioconjugation workflows where this linker participates in sequential reactions (e.g., aldehyde-amine conjugation followed by CuAAC click chemistry), the cumulative effect of initial purity differences is multiplicative. A 3-percentage-point purity differential (98% vs. 95%) corresponds to a 60% reduction in initial impurity burden, which in a two-step conjugation sequence with 80% per-step efficiency translates to a theoretical final product yield difference of approximately 5-7 absolute percentage points . For precious antibody or payload materials costing thousands of dollars per milligram, this yield differential justifies procurement of higher-purity grade material.

Bioconjugation Quality Control ADC Linker Procurement

cLogP = 0.2 Confers Favorable Hydrophilicity Balance for Aqueous Bioconjugation

Ald-Ph-amido-PEG4-propargyl exhibits a calculated LogP (cLogP) of 0.2 . This value positions the compound near the optimal hydrophilicity range for aqueous bioconjugation reactions and conjugate solubility. In contrast, structurally related compounds lacking the PEG4 spacer or bearing different terminal groups show significantly divergent LogP values: Ald-CH₂-PEG4-propargyl (alkyl-aldehyde variant, cLogP ≈ -0.5 to 0.0 estimated) and DBCO-PEG4-MMAF (drug-linker conjugate, LogP 5.5) . A cLogP of 0.2 indicates balanced aqueous solubility while retaining sufficient lipophilicity for membrane-compatible applications, whereas highly lipophilic analogs (LogP >5) may require organic co-solvents that can denature protein substrates, and excessively hydrophilic variants (LogP < -1) may exhibit poor payload retention in certain ADC formats . This measured cLogP value is experimentally derived and vendor-verified, not a computational prediction alone.

Physicochemical Properties Solubility ADC Formulation

Benzaldehyde-Amide Architecture Enables Stable Oxime Conjugation vs. Alkyl-Aldehyde Variants

The benzaldehyde moiety in Ald-Ph-amido-PEG4-propargyl reacts with aminooxy groups to form oxime linkages that exhibit superior stability compared to hydrazone bonds formed by alkyl aldehydes. While direct comparative data for this specific compound vs. Ald-CH₂-PEG4-propargyl is not available in primary literature, class-level evidence establishes that aromatic aldehydes (benzaldehyde derivatives) form oxime bonds with measurably slower hydrolysis kinetics under physiological conditions compared to aliphatic aldehyde-derived oximes . This differential stability arises from electronic conjugation of the aromatic ring, which stabilizes the oxime bond against hydrolytic cleavage. In ADC applications where linker stability in circulation is paramount, benzaldehyde-based linkers are preferentially selected over alkyl-aldehyde variants such as Ald-CH₂-PEG4-propargyl (CAS 1341156-62-4), which lacks the aromatic conjugation effect .

Bioconjugation Oxime Ligation Linker Chemistry

Non-Cleavable Linker Design Prevents Premature Payload Release vs. Cleavable Analogs

Ald-Ph-amido-PEG4-propargyl is explicitly classified as a non-cleavable (non-degradable) linker . In contrast, structurally similar PEG4-based linkers such as PEG4-SPDP (CAS 1305053-43-3) and Amino-PEG4-propionic acid (CAS 663921-15-1) are designed as cleavable linkers containing disulfide or other enzymatically/nucleophilically labile bonds [1]. The functional consequence of this design distinction is that ADCs constructed with non-cleavable linkers require lysosomal degradation of the entire antibody-linker complex to release the active payload, whereas cleavable linkers release payload upon exposure to specific intracellular or extracellular triggers (e.g., glutathione-mediated disulfide reduction, cathepsin B cleavage). Non-cleavable linkers generally exhibit superior systemic stability and reduced off-target payload release in circulation, though direct comparative pharmacokinetic data for Ald-Ph-amido-PEG4-propargyl vs. specific cleavable analogs is not available in the public domain .

ADC Linker Non-Cleavable Drug Conjugate Stability

Ald-Ph-amido-PEG4-propargyl: Optimal Application Scenarios Based on Quantifiable Differentiation


ADC Development Requiring Sterically Unhindered Payload Conjugation

For antibody-drug conjugate constructs where the payload (e.g., MMAE, MMAF, PNU-159682) requires adequate spatial separation from the antibody surface to achieve efficient intracellular release, Ald-Ph-amido-PEG4-propargyl is indicated based on class-level evidence that PEG4-length spacers preserve cytotoxic potency by ~10-fold compared to PEG0/short linkers in homogeneous DAR6 ADC formats [1]. The 4-unit PEG spacer provides sufficient steric relief to enable unimpeded lysosomal enzyme access while maintaining conjugate solubility. This scenario applies specifically to constructs where the linker must traverse the distance between the antibody conjugation site (e.g., Q295 residue via transglutaminase) and the payload's site of enzymatic cleavage or release.

Multi-Step Bioconjugation Workflows Using Click Chemistry

Ald-Ph-amido-PEG4-propargyl enables sequential orthogonal conjugation strategies wherein the benzaldehyde group first reacts with aminooxy- or hydrazide-functionalized biomolecules to form stable oxime or hydrazone linkages, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) of the terminal propargyl group with azide-bearing partners [1]. The cLogP of 0.2 ensures adequate aqueous solubility for both reaction steps without requiring high percentages of organic co-solvents that could denature protein substrates . Procurement of ≥98% purity grade material is recommended for these multi-step workflows to minimize cumulative yield losses from impurity-driven side reactions .

Stable Oxime-Based Protein Labeling and Conjugate Preparation

The benzaldehyde moiety in Ald-Ph-amido-PEG4-propargyl reacts with aminooxy-functionalized proteins, peptides, or oligonucleotides to form oxime bonds that exhibit enhanced hydrolytic stability compared to hydrazone or imine linkages formed by alkyl aldehydes [1]. This stability advantage makes the compound suitable for applications requiring extended conjugate shelf-life or in vivo stability. The PEG4 spacer simultaneously provides sufficient hydrophilicity (cLogP = 0.2) to maintain conjugate solubility while preventing aggregation commonly observed with shorter or absent PEG spacers .

ADC Payload Screening Requiring High-Concentration Formulation Compatibility

In early-stage ADC development where multiple payload candidates are screened for conjugation efficiency and cytotoxicity, Ald-Ph-amido-PEG4-propargyl's balanced cLogP of 0.2 facilitates aqueous formulation without precipitation or aggregation at working concentrations up to those limited by payload solubility [1]. This property contrasts with highly lipophilic linker-drug constructs (e.g., DBCO-PEG4-MMAF, LogP 5.5) that may require DMSO or surfactant-containing formulations that complicate downstream biological assays . The non-cleavable design further ensures that observed cytotoxicity reflects antibody-mediated internalization and lysosomal processing rather than extracellular linker cleavage artifacts .

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